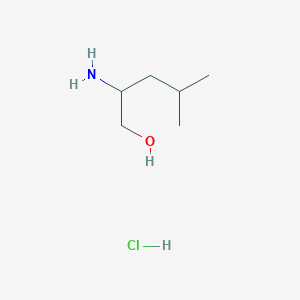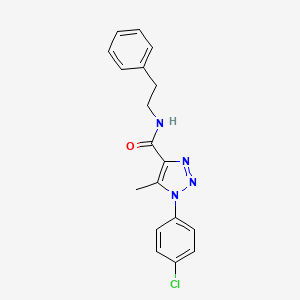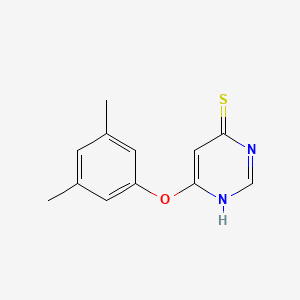
(4-Ethoxycarbonylanilino)-(4-ethoxycarbonylphenyl)-oxoazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-bis[4-(ethoxycarbonyl)phenyl]-1-hydroxy-1??-diazen-1-yl is a complex organic compound with a unique structure that includes ethoxycarbonyl groups and a diazenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis[4-(ethoxycarbonyl)phenyl]-1-hydroxy-1??-diazen-1-yl typically involves the reaction of 4-ethoxycarbonylphenylboronic acid with appropriate diazonium salts under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-bis[4-(ethoxycarbonyl)phenyl]-1-hydroxy-1??-diazen-1-yl undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diazenyl group to amines.
Substitution: The ethoxycarbonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ethoxycarbonyl groups.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-bis[4-(ethoxycarbonyl)phenyl]-1-hydroxy-1??-diazen-1-yl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mécanisme D'action
The mechanism of action of 1,2-bis[4-(ethoxycarbonyl)phenyl]-1-hydroxy-1??-diazen-1-yl involves its interaction with molecular targets through its diazenyl and ethoxycarbonyl groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) 4,4′-[(6-{[4-(ethoxycarbonyl)phenyl]amino}-1,3,5-triazine-2,4-diyl)bis(azanediyl)]dibenzoate: A compound with similar ethoxycarbonyl groups but different core structure.
1,1’-bis(4-(ethoxycarbonyl)phenyl)-[4,4’-bipyridine]-1,1’-diium chloride: Another compound with ethoxycarbonyl groups but different functional groups and applications.
Uniqueness
1,2-bis[4-(ethoxycarbonyl)phenyl]-1-hydroxy-1??-diazen-1-yl is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications in various fields. Its diazenyl group, in particular, provides unique chemical properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C18H19N2O5+ |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
(4-ethoxycarbonylanilino)-(4-ethoxycarbonylphenyl)-oxoazanium |
InChI |
InChI=1S/C18H18N2O5/c1-3-24-17(21)13-5-9-15(10-6-13)19-20(23)16-11-7-14(8-12-16)18(22)25-4-2/h5-12H,3-4H2,1-2H3/p+1 |
Clé InChI |
LOOVRYZFUGHEMF-UHFFFAOYSA-O |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N[N+](=O)C2=CC=C(C=C2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12505677.png)
![Copper;6,7,15,16,24,25,33,34-octafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12505680.png)


![4-Phenyl-2-[[3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12505687.png)




![N-(4-chlorobenzyl)-2-{[6-methyl-4-oxo-3-(propan-2-yl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12505702.png)


![(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid](/img/structure/B12505730.png)
